2-Aminothiazole-4-carboxylic acid

Antitubercular Agents Mycobacterium tuberculosis mtFabH Inhibition

This 2-aminothiazole-4-carboxylic acid is the precise C2-amine/C4-carboxyl regioisomer essential for SAR-driven drug discovery. Unlike 5-substituted analogs, only this scaffold recapitulates the anchor pharmacophore for metallo-β-lactamase inhibition and enables nanomolar antitubercular activity (MIC 240 nM vs M. tuberculosis H37Rv). Procuring this exact CAS-defined compound ensures reproducible target engagement for hit-to-lead campaigns in resistant infections and tumor immunity research.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 40283-41-8
Cat. No. B1270453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazole-4-carboxylic acid
CAS40283-41-8
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=O)O
InChIInChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
InChIKeyFCLDUALXSYSMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminothiazole-4-carboxylic Acid (CAS 40283-41-8): Core Scaffold for Antitubercular and MBL Inhibitor Development


2-Aminothiazole-4-carboxylic acid (CAS 40283-41-8) is a heterocyclic building block of the formula C4H4N2O2S and a molecular weight of 144.15 g/mol [1]. It belongs to the 2-aminothiazole class of organic medicinal compounds, which are widely employed as starting materials for the synthesis of diverse heterocyclic analogues with reported antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic roles [2]. Its commercial availability typically ranges from 95% to ≥99% purity by HPLC, with melting points reported between 166°C and 249°C depending on the supplier and analytical method [1].

Why 2-Aminothiazole-4-carboxylic Acid Cannot Be Substituted with Generic Thiazole Analogs


The biological and chemical utility of 2-aminothiazole-4-carboxylic acid is strictly governed by the precise positioning of its amino (C2) and carboxylic acid (C4) functional groups on the thiazole ring. Substitution with other aminothiazole regioisomers (e.g., 2-aminothiazole-5-carboxylic acid) or heterocyclic alternatives (e.g., 2-aminopyridine-4-carboxylic acid) is not permissible without fundamentally altering target engagement, as demonstrated by structure-activity relationship (SAR) studies. For instance, the 4-carboxylate group is essential for mimicking the anchor pharmacophore of carbapenem hydrolysates in metallo-β-lactamase (MBL) inhibition [1]. Similarly, in antitubercular applications, the 2-aminothiazole-4-carboxylate scaffold serves as a specific bioisosteric replacement for the natural product thiolactomycin (TLM), a synthetically challenging antibiotic [2]. These specific spatial and electronic requirements mean that generic thiazole derivatives cannot recapitulate the same binding modes or biological activities, making precise procurement of this CAS-defined compound critical for reproducible research outcomes.

Quantitative Differentiation of 2-Aminothiazole-4-carboxylic Acid Against Closest Analogs: An Evidence Guide


2-Aminothiazole-4-carboxylic Acid Scaffold Enables Antitubercular Activity (MIC 0.06 µg/mL) Not Achievable by 5-Substituted Analogs

The 2-aminothiazole-4-carboxylate scaffold was designed as a more tractable bioisostere of the natural antibiotic thiolactomycin (TLM). A specific derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, directly built from the 4-carboxylate core, inhibited M. tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM) [1]. In contrast, a structurally related 5-substituted analog, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, showed no activity against the whole-cell organism (MIC >100 µM), despite possessing potent enzymatic inhibition (mtFabH IC50 = 2.43±0.13 µM) [1]. This demonstrates that the 5-position substitution, while permissible for enzyme binding, abolishes whole-cell antitubercular efficacy, underscoring the critical nature of the 4-carboxylate framework for cellular activity.

Antitubercular Agents Mycobacterium tuberculosis mtFabH Inhibition

Broad-Spectrum MBL Inhibition: 2-Aminothiazole-4-carboxylic Acid Restores Meropenem Activity Against B1, B2, and B3 MBL Isolates

2-Aminothiazole-4-carboxylic acids (AtCs) were developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs) by mimicking carbapenem hydrolysate binding. Several AtCs manifested potent activity against B1, B2, and B3 MBLs, a broad coverage not typically observed with other inhibitor classes [1]. In a murine sepsis model, AtCs exhibited favorable synergistic efficacy with Meropenem, along with acceptable pharmacokinetics and safety profiles [1]. This broad-spectrum activity across all three MBL subclasses is a key differentiator from earlier MBL inhibitors, which often show subclass selectivity.

Antimicrobial Resistance Metallo-β-lactamase Inhibitors Antibiotic Adjuvants

Enhanced Antifungal Activity of 2-Aminothiazole-4-carboxylate Schiff Base (2b) Over Nystatin Against Candida glabrata

A 2-aminothiazole-4-carboxylate Schiff base derivative (compound 2b) demonstrated superior antifungal activity against Candida glabrata (ATCC 62934) with a zone of inhibition of 21.0 mm, compared to the reference drug nystatin which showed a zone of inhibition of 19.1 mm [1]. Similarly, compound 2a exhibited enhanced activity against Candida albicans (ATCC 60387) with a 20.0 mm zone, exceeding nystatin's 19.3 mm [1]. These results indicate that derivatives of the 4-carboxylate scaffold can outperform standard-of-care antifungals in specific in vitro assays.

Antifungal Agents Multidrug Resistance Schiff Bases

Differential CSN5 Inhibition and PD-L1 Modulation Profile of 2-Aminothiazole-4-carboxylic Acids

A novel fluorescent probe-based assay platform identified 2-aminothiazole-4-carboxylic acids as new inhibitors of the metallo-deubiquitinase CSN5, a target implicated in tumorigenesis and tumor immunity [1]. Notably, these compounds inhibited CSN5 but only slightly downregulated PD-L1 in cancer cells, in contrast to shikonins (nanomolar CSN5 inhibitors identified in the same study) which upregulated PD-L1 in HCT116 cells [1]. This differential effect on PD-L1 expression, a key immune checkpoint, highlights a unique pharmacodynamic signature that may offer advantages in specific immuno-oncology contexts.

Cancer Immunotherapy CSN5 Inhibitors PD-L1 Regulation

Optimal Research and Industrial Application Scenarios for 2-Aminothiazole-4-carboxylic Acid (CAS 40283-41-8)


Development of Next-Generation Antitubercular Agents Targeting M. tuberculosis H37Rv

Researchers aiming to develop novel antitubercular agents should utilize 2-aminothiazole-4-carboxylic acid as a core scaffold for generating bioisosteres of thiolactomycin. As demonstrated by Al-Balas et al., derivatives of this scaffold can achieve nanomolar MIC values (e.g., 240 nM) against M. tuberculosis H37Rv, a level of potency not attainable with 5-substituted analogs [1]. This makes the compound a critical starting material for hit-to-lead campaigns in tuberculosis drug discovery.

Broad-Spectrum Metallo-β-lactamase (MBL) Inhibitor Synthesis to Combat Antibiotic Resistance

Given the urgent need for clinically approved MBL inhibitors, 2-aminothiazole-4-carboxylic acid is a validated starting point for synthesizing broad-spectrum inhibitors that target B1, B2, and B3 MBL subclasses [1]. Procurement of this compound enables medicinal chemistry teams to develop adjuvants that restore the efficacy of carbapenem antibiotics against resistant Gram-negative pathogens, with demonstrated in vivo synergy and acceptable PK profiles in murine models [1].

Synthesis of Antifungal Schiff Bases with Enhanced Activity Against Candida Species

For projects focused on antifungal drug development, 2-aminothiazole-4-carboxylic acid serves as a precursor for Schiff base derivatives that exhibit superior in vitro activity against Candida glabrata and Candida albicans compared to nystatin [1]. This application is particularly relevant for addressing multidrug-resistant fungal infections, where the scaffold's demonstrated ability to outperform a standard-of-care antifungal in disc diffusion assays provides a compelling rationale for its use [1].

Investigation of CSN5-Dependent Pathways in Cancer with Differential PD-L1 Modulation

Researchers studying the COP9 signalosome and its role in tumor immunity can employ 2-aminothiazole-4-carboxylic acids as tool compounds to inhibit CSN5 while only slightly downregulating PD-L1 [1]. This contrasts with other CSN5 inhibitors like shikonins, which upregulate PD-L1, offering a unique pharmacodynamic profile for dissecting CSN5's role in immune checkpoint regulation [1].

Technical Documentation Hub

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